molecular formula C15H12ClN3O3S2 B2990767 5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 899743-48-7

5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2990767
CAS No.: 899743-48-7
M. Wt: 381.85
InChI Key: AXBKRSHNTVZYDX-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H12ClN3O3S2 and its molecular weight is 381.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots, making it a valuable agent for the prophylaxis and treatment of thromboembolic diseases .

Mode of Action

The compound acts as an inhibitor of factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

The compound’s action affects the coagulation cascade , a biochemical pathway that leads to blood clot formation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Therefore, the inhibition of factor Xa by the compound has a significant downstream effect on the coagulation cascade.

Pharmacokinetics

The compound has been found to have good oral bioavailability . This means that when taken orally, a significant amount of the compound is absorbed into the bloodstream and can exert its therapeutic effect. The compound’s high potency and good oral bioavailability make it a promising candidate for clinical development .

Result of Action

The inhibition of factor Xa by the compound results in a reduction in blood clot formation . This makes the compound a valuable agent for the prophylaxis and treatment of thromboembolic diseases, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral vascular disease, pulmonary embolism, and deep venous thrombosis .

Properties

IUPAC Name

5-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S2/c1-19-14(20)7-5-12(17-19)10-3-2-4-11(9-10)18-24(21,22)15-8-6-13(16)23-15/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBKRSHNTVZYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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